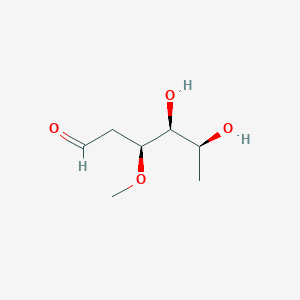
Oleandrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleandrose is a dideoxyhexose derivative.
Aplicaciones Científicas De Investigación
Biosynthesis of Antibiotics
Oleandrose is integral to the biosynthesis of several macrolide antibiotics, including oleandomycin and avermectin.
Oleandomycin
Oleandomycin is produced by Streptomyces antibioticus and contains this compound as a sugar component. The biosynthetic pathway involves multiple genes responsible for this compound synthesis, including oleW, oleV, oleL, and oleU . These genes facilitate the conversion of precursor molecules into this compound, which is then glycosylated to form the active antibiotic compound.
Key Findings:
- A study identified eight genes involved in the biosynthesis of l-oleandrose, proposing a detailed pathway for its synthesis .
- The incorporation of this compound into erythromycin derivatives has been demonstrated, showcasing its potential in enhancing antibiotic efficacy .
Avermectin
Avermectin, an antiparasitic agent, also utilizes this compound in its structure. The biosynthetic pathway for TDP-β-l-oleandrose was characterized through the identification of key enzymes such as TDP-sugar 3-ketoreductase and 5-epimerase . This work not only elucidated the biosynthetic route but also allowed for the reconstitution of this compound synthesis in Escherichia coli, paving the way for potential biotechnological applications.
Key Findings:
- The complete biosynthetic pathway for TDP-β-l-oleandrose was delineated, confirming its essential role in the bioactivity of avermectin .
Pharmaceutical Applications
The unique structural properties of this compound make it a valuable component in drug development.
Glycosylation in Drug Design
This compound can be used to modify drug structures to improve their pharmacological properties. Glycosylation can enhance solubility, stability, and bioavailability of drug candidates.
Case Study:
- A study explored the synthesis of this compound derivatives to evaluate their cytotoxicity and biological activity. Results indicated that certain derivatives exhibited improved cell viability profiles compared to non-glycosylated counterparts .
Biocatalysis and Synthetic Applications
This compound's role extends into biocatalysis where it serves as a substrate or product in enzymatic reactions aimed at synthesizing complex molecules.
Enzyme Engineering
Research has focused on engineering enzymes that utilize this compound as a substrate for synthesizing pharmaceutical intermediates. This approach can lead to more efficient production methods with reduced environmental impact.
Key Findings:
- The application of whole-cell biotransformation techniques involving this compound has shown promise in producing chiral compounds relevant to pharmaceuticals .
Data Tables
Propiedades
Número CAS |
13089-77-5 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(3S,4S,5S)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m0/s1 |
Clave InChI |
GOYBREOSJSERKM-ACZMJKKPSA-N |
SMILES |
CC(C(C(CC=O)OC)O)O |
SMILES isomérico |
C[C@@H]([C@@H]([C@H](CC=O)OC)O)O |
SMILES canónico |
CC(C(C(CC=O)OC)O)O |
Sinónimos |
2,6-dideoxy-3-O-methyl-arabino-hexose L-oleandrose oleandrose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















